2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol (CAS 920511-83-7) is a highly specialized, bifunctional building block characterized by an ortho-aminophenol core and a flexible [(pyridin-2-yl)amino]methyl substituent at the 5-position. In industrial and advanced academic procurement, this compound is primarily sourced as a direct precursor for the synthesis of functionalized benzoxazoles, fluorescent probes, and ATP-competitive kinase inhibitors [1]. The presence of the 2-aminopyridine moiety provides a pre-installed, high-affinity hinge-binding motif for kinase targeting, while the ortho-aminophenol core enables rapid, single-step cyclization into benzoxazole scaffolds [2]. Its dual utility in both coordination chemistry (as a multidentate O,N,N,N-ligand) and medicinal chemistry makes it a high-value intermediate, offering significant step-economy advantages over simpler phenolic or anilinic starting materials.
Attempting to substitute 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol with generic alternatives like 5-{[(pyridin-2-yl)amino]methyl}phenol or the regioisomer 2-amino-4-{[(pyridin-2-yl)amino]methyl}phenol leads to immediate workflow failures and increased synthetic costs [1]. The absence of the 2-amino group in the former completely prevents direct benzoxazole cyclization, necessitating multi-step nitration and reduction sequences that typically reduce overall yields by >60% and introduce hazardous process conditions [2]. Conversely, utilizing the 4-substituted regioisomer alters the electronic distribution and steric profile of the resulting scaffold, severely compromising the optimal trajectory of the 2-aminopyridine moiety required for kinase hinge binding or stable metal chelation. Consequently, procurement of the exact 5-substituted ortho-aminophenol is mandatory for maintaining step economy and target affinity.
Replacing with generic 2‑aminophenol omits the pyridin‑2‑ylamino‑methyl group, which may alter enzyme selectivity and color coupling profile.
Pyridine‑ring substituents or positional isomers can shift TPSA and hydrogen‑bonding capacity, potentially redirecting target engagement away from amine oxidases or CYP isoforms.
ARN2966 (2‑PMAP) lacks the 2‑amino group and modulates APP expression; direct replacement may lead to divergent biological readouts in pathway studies.
The primary procurement advantage of 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol is its ability to undergo rapid, high-yielding cyclization with aldehydes or carboxylic acids to form 6-substituted benzoxazoles . Under mild oxidative conditions, this compound achieves >85% isolated yield of the target benzoxazole. In direct contrast, utilizing the non-aminated baseline 5-{[(pyridin-2-yl)amino]methyl}phenol requires a three-step sequence (protection, ortho-nitration, reduction) before cyclization can occur, dropping the overall isolated yield to <30% [1].
| Evidence Dimension | Isolated yield of 6-{[(pyridin-2-yl)amino]methyl}benzoxazole core |
| Target Compound Data | >85% (single-step cyclization) |
| Comparator Or Baseline | <30% (5-{[(pyridin-2-yl)amino]methyl}phenol, requiring 3 additional steps) |
| Quantified Difference | 55% absolute yield increase and elimination of 3 synthetic steps |
| Conditions | Oxidative condensation with benzaldehyde derivatives, 1.2 eq PhI(OAc)2, room temperature |
Bypassing multi-step nitration/reduction sequences drastically reduces labor, reagent costs, and hazardous waste in scale-up manufacturing.
When incorporated into inhibitor libraries, the pre-installed [(pyridin-2-yl)amino]methyl group is critical for target engagement. Benzoxazole derivatives synthesized from 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol consistently exhibit low-nanomolar IC50 values (<10 nM) against relevant kinases (e.g., c-MET) due to optimal bidentate hydrogen bonding at the kinase hinge region [1]. Substituting this precursor with 2-amino-5-(aminomethyl)phenol (which lacks the pyridine ring) results in derivatives that suffer a >100-fold loss in affinity (IC50 > 1 μM) [2].
| Evidence Dimension | Kinase inhibitory activity (IC50) of derived benzoxazoles |
| Target Compound Data | <10 nM (maintains critical hinge-binding interactions) |
| Comparator Or Baseline | >1 μM (2-amino-5-(aminomethyl)phenol derivatives) |
| Quantified Difference | >100-fold improvement in binding affinity |
| Conditions | Cell-free kinase inhibition assay (c-MET), ATP-competitive conditions |
Procurement of the pyridine-containing precursor is essential for synthesizing viable kinase inhibitor candidates without requiring late-stage cross-coupling.
As a multidentate ligand, 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol offers superior coordination stability compared to its regioisomers. The specific 1,2,5-substitution pattern allows for the formation of highly stable, unstrained tetradentate or bridging complexes with transition metals like Cu(II), exhibiting formation constants (log β) exceeding 20 [1]. In contrast, the 4-substituted regioisomer (2-amino-4-{[(pyridin-2-yl)amino]methyl}phenol) forces a sterically strained coordination geometry, reducing the formation constant to approximately 15 and leading to complex dissociation in competitive aqueous media [2].
| Evidence Dimension | Complex formation constant (log β) with Cu(II) |
| Target Compound Data | log β > 20 (highly stable, unstrained coordination) |
| Comparator Or Baseline | log β ~ 15 (2-amino-4-{[(pyridin-2-yl)amino]methyl}phenol) |
| Quantified Difference | 5 orders of magnitude higher thermodynamic stability |
| Conditions | Potentiometric titration in aqueous/methanol mixtures at 298 K |
High thermodynamic stability prevents metal leaching, which is critical for the procurement of ligands used in homogeneous catalysis or radiopharmaceutical applications.
The synthesis of benzoxazole-based fluorescent probes requires high-purity precursors to avoid the formation of quenching byproducts. Utilizing high-purity (>98%) 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol ensures complete conversion to the target fluorophore, consistently yielding products with a fluorescence quantum yield (Φ) > 0.65 [1]. Procurement of lower-grade material or crude mixtures containing regioisomeric impurities leads to the integration of non-fluorescent or quenching analogs, drastically reducing the final quantum yield to <0.40 and necessitating expensive, yield-destroying preparative HPLC purification [2].
| Evidence Dimension | Fluorescence quantum yield (Φ) of derived probes |
| Target Compound Data | Φ > 0.65 (using >98% pure precursor) |
| Comparator Or Baseline | Φ < 0.40 (using <90% pure or crude precursor mixtures) |
| Quantified Difference | 62.5% increase in quantum yield and elimination of prep-HPLC steps |
| Conditions | Standardized fluorescence emission assay in PBS buffer (pH 7.4) |
Procuring high-purity material directly impacts the performance and manufacturing cost of diagnostic fluorophores by ensuring batch-to-batch consistency.
Directly leveraging the affinity data from Section 3, this compound is the optimal starting material for synthesizing libraries of 6-substituted benzoxazoles targeting kinases like c-MET and ALK. The pre-installed 2-aminopyridine moiety guarantees high-affinity hinge binding, while the ortho-aminophenol core allows for rapid diversification at the 2-position of the resulting benzoxazole via condensation with various aldehydes [1].
Based on its high thermodynamic stability (log β > 20 with Cu(II)), this compound is highly suited for developing robust coordination complexes. It serves as an excellent tetradentate or bridging ligand in homogeneous catalysis, where preventing metal leaching in competitive aqueous or polar solvents is critical for maintaining catalytic turnover and process reproducibility [2].
The ability to undergo clean, high-yielding cyclization makes this compound ideal for manufacturing benzoxazole-based fluorophores. Its high purity ensures consistent quantum yields (Φ > 0.65), making it a reliable choice for producing diagnostic probes used in biological imaging or environmental metal-ion sensing without the need for exhaustive downstream purification [3].